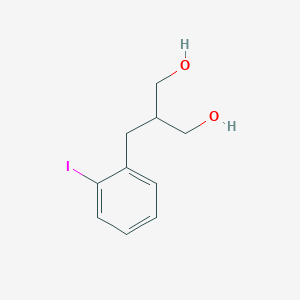![molecular formula C9H13N5O3 B13091885 1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]- CAS No. 74564-17-3](/img/structure/B13091885.png)
1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]- is a chemical compound known for its significant antiviral properties. It is structurally related to purine derivatives and is often used in the synthesis of antiviral agents. This compound is particularly effective against viruses in the herpes family, including herpes simplex and cytomegalovirus .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]- typically involves the condensation of a silylated guanine compound with a substituted glycerol derivative. This process is followed by esterification with an L-valine derivative . The reaction conditions often include the use of organic solvents and catalysts to facilitate the condensation and esterification processes.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized derivatives .
科学的研究の応用
1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various antiviral agents.
Biology: The compound is studied for its effects on viral replication and inhibition.
Medicine: It is a key component in antiviral medications used to treat infections caused by herpes viruses.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]- involves its incorporation into viral DNA, leading to the termination of viral replication. The compound targets viral DNA polymerase, inhibiting its activity and preventing the synthesis of new viral DNA. This effectively halts the spread of the virus within the host .
類似化合物との比較
Similar Compounds
Acyclovir: Another antiviral compound with a similar structure, used to treat herpes simplex and varicella-zoster viruses.
Ganciclovir: A related compound with enhanced activity against cytomegalovirus.
Valacyclovir: A prodrug of acyclovir, offering improved bioavailability.
Uniqueness
1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]- is unique due to its specific structural modifications, which enhance its antiviral activity and absorption. Its ability to target a broad range of herpes viruses makes it a valuable compound in antiviral therapy .
特性
CAS番号 |
74564-17-3 |
|---|---|
分子式 |
C9H13N5O3 |
分子量 |
239.23 g/mol |
IUPAC名 |
2-[(6-aminopurin-9-yl)methoxy]propane-1,3-diol |
InChI |
InChI=1S/C9H13N5O3/c10-8-7-9(12-3-11-8)14(4-13-7)5-17-6(1-15)2-16/h3-4,6,15-16H,1-2,5H2,(H2,10,11,12) |
InChIキー |
ZADISRFYMTWQNC-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)COC(CO)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


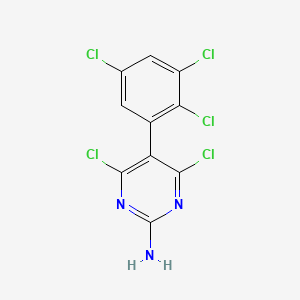
![5-Cyclopentyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091804.png)

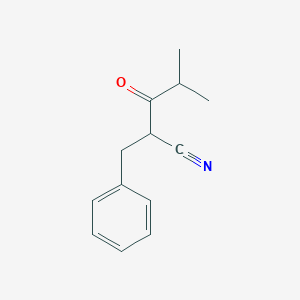

![N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13091827.png)
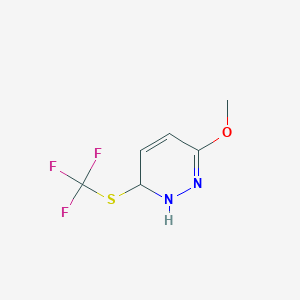
![5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13091837.png)
![N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine](/img/structure/B13091860.png)
![2-[(Azetidin-3-yloxy)methyl]-1H-imidazole](/img/structure/B13091877.png)
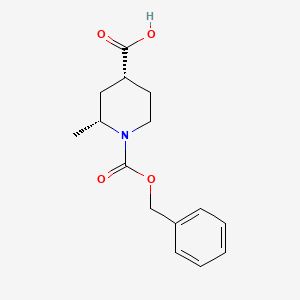

![(2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13091902.png)
